molecular formula C13H15N3O B1455852 1-(Cinnolin-4-yl)piperidin-4-ol CAS No. 1272967-00-6

1-(Cinnolin-4-yl)piperidin-4-ol

Cat. No. B1455852
M. Wt: 229.28 g/mol
InChI Key: FZTLNVBVTKNLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves an efficient route, resulting in excellent yields. Researchers have designed and synthesized a series of novel piperidin-4-ol derivatives, including 1-(Cinnolin-4-yl)piperidin-4-ol , with the primary goal of potential treatment for HIV . The synthetic pathway likely includes key steps such as cyclization, functional group modifications, and purification.


Molecular Structure Analysis

The molecular formula of 1-(Cinnolin-4-yl)piperidin-4-ol is C₁₃H₁₅N₃O , with a molecular weight of approximately 229.28 g/mol . The compound consists of a piperidine ring fused to a cinnoline moiety. The specific arrangement of atoms and functional groups within the molecule determines its biological activity and interactions.

Scientific Research Applications

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Safety And Hazards

Safety data for 1-(Cinnolin-4-yl)piperidin-4-ol can be found in the Material Safety Data Sheet (MSDS) provided by Enamine . Researchers should handle it with care, considering its potential biological activity and any associated risks.

properties

IUPAC Name

1-cinnolin-4-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-10-5-7-16(8-6-10)13-9-14-15-12-4-2-1-3-11(12)13/h1-4,9-10,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTLNVBVTKNLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CN=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cinnolin-4-yl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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